ITK/TRKA-IN-1 vs. PF-07245303: 5.6-Fold Superior ITK Biochemical Potency
ITK/TRKA-IN-1 demonstrates ITK IC50 of 1.0 nM , compared to PF-07245303's reported ITK IC50 of 5.62 nM at 1 mM ATP [1]. The 5.6-fold difference in biochemical potency against the ITK target represents a meaningful potency advantage. Both compounds function as dual ITK/TRK family inhibitors; however, the biochemical potency differential favors ITK/TRKA-IN-1 for assays where maximal ITK target engagement is prioritized.
| Evidence Dimension | ITK biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 1.0 nM |
| Comparator Or Baseline | PF-07245303: 5.62 nM (1 mM ATP) |
| Quantified Difference | 5.62-fold greater potency (ITK/TRKA-IN-1 is more potent) |
| Conditions | Biochemical kinase assay; PF-07245303 assayed at 1 mM ATP |
Why This Matters
For experiments requiring maximal ITK inhibition at minimal compound concentration, ITK/TRKA-IN-1 provides a >5-fold potency advantage over the closest characterized dual ITK/TRK clinical candidate.
- [1] Duffen JL, et al. Discovery of an ITK and TRK kinase inhibitor for the potential topical treatment of atopic dermatitis. Nat Commun. 2026;4493. View Source
